molecular formula C9H7KN2O2 B12006937 Potassium benzyl cyanocarbamate

Potassium benzyl cyanocarbamate

Cat. No.: B12006937
M. Wt: 214.26 g/mol
InChI Key: HZBHQPNPJVDRMR-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium benzyl cyanocarbamate can be synthesized through the reaction of benzyl carbamate with potassium carbonate in the presence of an alcohol under heating conditions . The reaction typically involves refluxing the mixture to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Potassium benzyl cyanocarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Oxidation: Benzoic acids.

    Substitution: Depending on the nucleophile used, different substituted products can be formed.

Scientific Research Applications

Potassium benzyl cyanocarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of potassium benzyl cyanocarbamate involves its ability to generate N-silylcarbodiimides in situ when used in tandem with trimethylsilyl chloride (TMSCl). These intermediates can then react with amines to form guanidines . The molecular targets and pathways involved in these reactions are primarily related to the formation of stable intermediates that facilitate further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Potassium (cyanomethyl)trifluoroborate
  • Potassium hexacyanocobaltate (III)
  • Potassium benzene-1,2-disulfonate

Uniqueness

Potassium benzyl cyanocarbamate is unique due to its ability to generate N-silylcarbodiimides rapidly at room temperature, which is not a common feature among similar compounds . This property makes it particularly useful in organic synthesis and various chemical transformations.

Properties

Molecular Formula

C9H7KN2O2

Molecular Weight

214.26 g/mol

IUPAC Name

potassium;cyano(phenylmethoxycarbonyl)azanide

InChI

InChI=1S/C9H8N2O2.K/c10-7-11-9(12)13-6-8-4-2-1-3-5-8;/h1-5H,6H2,(H,11,12);/q;+1/p-1

InChI Key

HZBHQPNPJVDRMR-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)COC(=O)[N-]C#N.[K+]

Origin of Product

United States

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